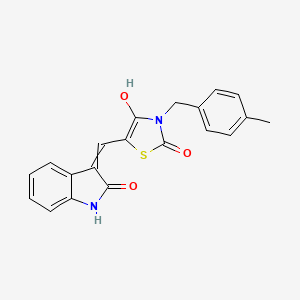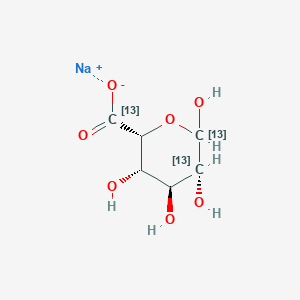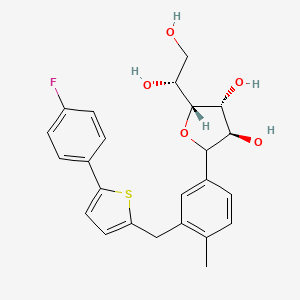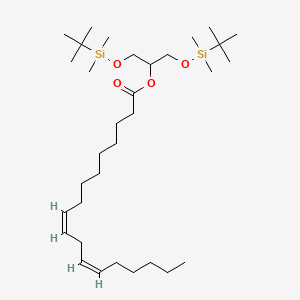
1-Desmethyl 4'-Acetoxy N-(Trifluoroacetyl)daunorubicin 6,8,11-Triyl Triacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Desmethyl 4’-Acetoxy N-(Trifluoroacetyl)daunorubicin 6,8,11-Triyl Triacetate is an intermediate compound of Daunorubicin, an anthracycline antibiotic used in the treatment of acute myeloid and lymphocytic leukemia. This compound is known for its complex structure and significant role in the synthesis of Daunorubicin, which has notable adverse reactions such as cardiotoxicity and bone marrow suppression.
Vorbereitungsmethoden
The synthesis of 1-Desmethyl 4’-Acetoxy N-(Trifluoroacetyl)daunorubicin 6,8,11-Triyl Triacetate involves multiple steps, including acetylation and trifluoroacetylation reactions. The specific synthetic routes and reaction conditions are proprietary and often vary depending on the manufacturer. Industrial production methods typically involve the use of high-purity reagents and controlled reaction environments to ensure the quality and yield of the final product.
Analyse Chemischer Reaktionen
1-Desmethyl 4’-Acetoxy N-(Trifluoroacetyl)daunorubicin 6,8,11-Triyl Triacetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Desmethyl 4’-Acetoxy N-(Trifluoroacetyl)daunorubicin 6,8,11-Triyl Triacetate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of Daunorubicin and other anthracycline antibiotics.
Biology: Studied for its role in cellular processes and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects and mechanisms of action in treating leukemia.
Industry: Utilized in the production of high-purity Daunorubicin for pharmaceutical applications.
Wirkmechanismus
The mechanism of action of 1-Desmethyl 4’-Acetoxy N-(Trifluoroacetyl)daunorubicin 6,8,11-Triyl Triacetate involves its conversion to Daunorubicin, which intercalates into DNA and inhibits the enzyme topoisomerase II. This leads to the disruption of DNA replication and transcription, ultimately causing cell death. The molecular targets and pathways involved include DNA, topoisomerase II, and various cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
1-Desmethyl 4’-Acetoxy N-(Trifluoroacetyl)daunorubicin 6,8,11-Triyl Triacetate is unique due to its specific structure and role as an intermediate in the synthesis of Daunorubicin. Similar compounds include:
Daunorubicin: The parent compound used in leukemia treatment.
Doxorubicin: Another anthracycline antibiotic with similar therapeutic applications.
Epirubicin: A derivative of Daunorubicin with reduced cardiotoxicity.
These compounds share structural similarities but differ in their specific functional groups and therapeutic profiles.
Eigenschaften
Molekularformel |
C36H34F3NO15 |
|---|---|
Molekulargewicht |
777.6 g/mol |
IUPAC-Name |
[(2S,3S,6R)-6-[[(1S,3S)-3-acetyl-3,5,12-triacetyloxy-10-hydroxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-2-methyl-4-[(2,2,2-trifluoroacetyl)amino]oxan-3-yl] acetate |
InChI |
InChI=1S/C36H34F3NO15/c1-13-31(51-15(3)42)21(40-34(49)36(37,38)39)10-24(50-13)54-23-12-35(14(2)41,55-18(6)45)11-20-26(23)33(53-17(5)44)28-27(32(20)52-16(4)43)29(47)19-8-7-9-22(46)25(19)30(28)48/h7-9,13,21,23-24,31,46H,10-12H2,1-6H3,(H,40,49)/t13-,21?,23-,24-,31+,35-/m0/s1 |
InChI-Schlüssel |
RHZXETVSJZZMBE-MZAOXDEQSA-N |
Isomerische SMILES |
C[C@H]1[C@H](C(C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3OC(=O)C)C(=O)C5=C(C4=O)C(=CC=C5)O)OC(=O)C)(C(=O)C)OC(=O)C)NC(=O)C(F)(F)F)OC(=O)C |
Kanonische SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3OC(=O)C)C(=O)C5=C(C4=O)C(=CC=C5)O)OC(=O)C)(C(=O)C)OC(=O)C)NC(=O)C(F)(F)F)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


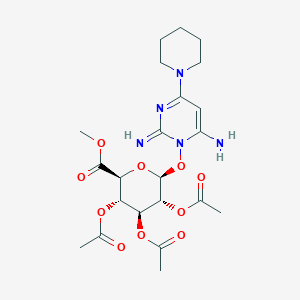
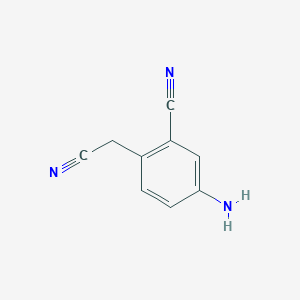
![Benzonitrile, 2-chloro-4-[(cyclopropylmethyl)propylamino]-](/img/structure/B13855827.png)
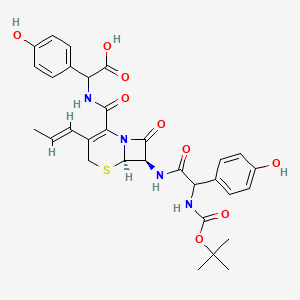
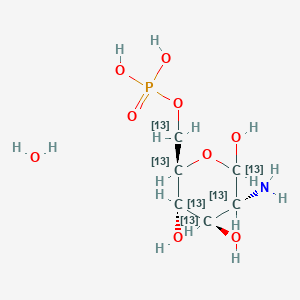

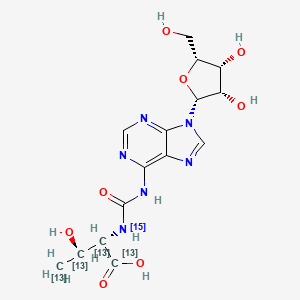
![2,2-Bis[(octanoyloxy)methyl]butyl decanoate](/img/structure/B13855837.png)

